![molecular formula C21H20N2O3 B3956662 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide](/img/structure/B3956662.png)
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide
Overview
Description
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is a widely studied compound in the field of neuroscience and has been used to investigate the role of the μ-opioid receptor in various physiological and behavioral processes.
Mechanism of Action
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. When activated by endogenous opioid peptides such as endorphins and enkephalins or exogenous drugs such as morphine, the μ-opioid receptor inhibits the release of neurotransmitters such as glutamate and substance P, leading to a reduction in pain perception and an increase in reward and pleasure. 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide blocks the effects of these ligands by binding to the μ-opioid receptor and preventing its activation.
Biochemical and Physiological Effects:
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to block the analgesic effects of morphine and other opioid drugs, indicating that it is a selective antagonist of the μ-opioid receptor. 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has also been shown to block the rewarding effects of opioids, indicating that it may be useful in the treatment of opioid addiction. In addition, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been shown to block the effects of stress and anxiety, indicating that it may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide in lab experiments is that it is a selective antagonist of the μ-opioid receptor, meaning that it can be used to investigate the specific role of this receptor in various physiological and behavioral processes. Another advantage is that 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide is relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide is that it is not a clinically approved drug and therefore cannot be used in human subjects. In addition, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are many future directions for research on 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide and the μ-opioid receptor. One direction is to investigate the role of the μ-opioid receptor in the regulation of immune function and inflammation, as recent studies have suggested that this receptor may play a role in these processes. Another direction is to develop more selective antagonists of the μ-opioid receptor that can be used in human subjects for the treatment of pain, addiction, and anxiety disorders. Finally, further studies are needed to investigate the potential off-target effects of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide and other μ-opioid receptor antagonists, in order to better understand their mechanisms of action and potential therapeutic applications.
Scientific Research Applications
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been used extensively in scientific research to investigate the role of the μ-opioid receptor in various physiological and behavioral processes. It has been shown to block the effects of morphine and other opioid drugs, indicating that it is a selective antagonist of the μ-opioid receptor. 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has also been used to study the effects of opioid receptor activation on pain perception, reward, and addiction. In addition, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been used to investigate the role of the μ-opioid receptor in the regulation of stress and anxiety.
properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-15-8-2-1-3-9-15)14-7-6-10-16(13-14)23-20(25)17-11-4-5-12-18(17)21(23)26/h1-3,6-10,13,17-18H,4-5,11-12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJFNUZXIFWYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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